
L-多巴-2,5,6-d3
描述
L-DOPA-d3 is intended for use as an internal standard for the quantification of L-DOPA by GC- or LC-MS. L-DOPA is a metabolic precursor of dopamine that is capable of crossing the blood-brain barrier. It is produced from L-tyrosine by tyrosine hydroxylase and metabolized by catechol-O-methyl transferase (COMT). In the brain L-DOPA is converted to dopamine. Formulations containing L-DOPA have been used to increase dopamine concentrations in the brain as a treatment for Parkinson’s disease and stroke recovery.
Natural isomer of the immediate precursor of dopamine; product of tyrsine hydroxylase.
科学研究应用
抗帕金森作用: D3-l-多巴是 L-多巴的低剂量变体,在 6-OHDA 损伤的大鼠中显示出相等的抗帕金森作用,同时减少运动障碍,可能减少对辅助 MAO-B 抑制剂治疗的需求。这表明它可能比传统 L-多巴治疗更有效,并且在帕金森病中副作用更少 (Malmlöf 等,2015).
神经保护作用: L-多巴以其神经保护特性而闻名,包括减少活性氧含量和使多巴胺受体敏感化。这些作用可以增强其抗帕金森作用 (Kostrzewa 等,2005).
L-多巴诱发的运动障碍: 长期使用 L-多巴会导致运动障碍。研究表明,神经胶质激活与 L-多巴诱发的运动障碍有关,并且一氧化氮合酶抑制剂可能预防帕金森病中运动障碍发病的神经炎症和神经胶质成分 (Bortolanza 等,2015).
受体研究: L-多巴的受体 GPR143 可能有助于其治疗效果,并可能与帕金森病的发病机制有关,从而为更具针对性的治疗提供见解 (Goshima 等,2019).
情绪和认知功能障碍: 在老年受试者中长期治疗 L-多巴会通过多巴胺受体失调引发情绪和认知功能障碍。了解这些影响对于管理长期治疗结果至关重要 (Hernández 等,2014).
药理组合: 研究表明,将 L-多巴与其他化合物(如红花黄素 A)结合使用可以改善 L-多巴诱发的运动障碍并增强治疗效果 (Wang 等,2015).
传感器开发: 结合 L-多巴的修饰电极正被探索用于药物制剂中的选择性测量,表明其在分析化学和药物质量控制中的应用 (Teixeira 等,2004).
作用机制
Target of Action
L-DOPA-2,5,6-d3, a deuterium-labeled version of L-DOPA, is primarily targeted at the dopamine receptors in the brain . It is an orally active metabolic precursor of the neurotransmitter dopamine . The primary targets of L-DOPA are the D1-like and D2-like dopamine receptors . These receptors play a crucial role in the regulation of motor control and behavior .
Mode of Action
L-DOPA-2,5,6-d3 crosses the blood-brain barrier and is converted into dopamine in the brain . This conversion is facilitated by the enzyme aromatic L-amino acid decarboxylase (AADC) . The newly formed dopamine then interacts with its targets, the D1-like and D2-like dopamine receptors . This interaction leads to changes in neuronal activity and neurotransmission, which can alleviate symptoms of conditions like Parkinson’s disease .
Biochemical Pathways
The biochemical pathway of L-DOPA-2,5,6-d3 involves its conversion into dopamine via decarboxylation, a process facilitated by the enzyme AADC . This transformation can occur in any cell that expresses AADC, including remaining dopaminergic neurons . In addition, L-DOPA is a precursor of many alkaloids, melanin, and catecholamines such as norepinephrine and epinephrine .
Pharmacokinetics
The pharmacokinetics of L-DOPA-2,5,6-d3 is similar to that of L-DOPA. After oral administration, L-DOPA is rapidly absorbed and transformed into dopamine in the central nervous system . The systemic exposure to dopamine is significantly higher after administration of l-dopa-2,5,6-d3 compared to l-dopa . This suggests that the deuterium labeling may affect the metabolism and bioavailability of the compound.
Result of Action
The primary result of L-DOPA-2,5,6-d3 action is the increase in dopamine levels in the brain. This can help to alleviate the motor symptoms of conditions like Parkinson’s disease . Long-term treatment with l-dopa can lead to side effects such as l-dopa-induced dyskinesia (lid), which are uncontrolled and repetitive movements .
Action Environment
The action of L-DOPA-2,5,6-d3 can be influenced by various environmental factors. For instance, the stability of L-DOPA in plasma can be significantly improved with stabilization strategies, such as antioxidation and temperature control . Furthermore, the efficacy and stability of L-DOPA-2,5,6-d3 may also be affected by the patient’s individual physiological conditions and the presence of other medications .
安全和危害
未来方向
The dopamine D3 receptor (D3R) has emerged as a promising target in L-DOPA-induced dyskinesia (LID) management as it is upregulated in LID . Future research may focus on further understanding the role of D3R in both Parkinson’s Disease (PD) and LID and potential steps for translating these findings .
生化分析
Biochemical Properties
L-DOPA-2,5,6-d3 plays a crucial role in biochemical reactions. It interacts with enzymes such as tyrosine hydroxylase, which is responsible for its production from L-tyrosine . It also interacts with COMT during its metabolism . The nature of these interactions involves the conversion of L-tyrosine to L-DOPA-2,5,6-d3 by tyrosine hydroxylase, followed by its metabolism by COMT .
Cellular Effects
The effects of L-DOPA-2,5,6-d3 on various types of cells and cellular processes are significant. It influences cell function by acting as a precursor to dopamine, a neurotransmitter that plays a vital role in controlling the brain’s reward and pleasure centers . It can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, L-DOPA-2,5,6-d3 exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to tyrosine hydroxylase to be converted into dopamine . It also interacts with COMT during its metabolism .
Temporal Effects in Laboratory Settings
The effects of L-DOPA-2,5,6-d3 over time in laboratory settings are subject to its stability and degradation . Long-term effects on cellular function observed in in vitro or in vivo studies include its role as a precursor to dopamine .
Dosage Effects in Animal Models
The effects of L-DOPA-2,5,6-d3 vary with different dosages in animal models . High doses of L-DOPA-2,5,6-d3 can lead to an increase in dopamine levels, which can have various effects on the nervous system .
Metabolic Pathways
L-DOPA-2,5,6-d3 is involved in the metabolic pathway that produces dopamine from L-tyrosine . It interacts with enzymes such as tyrosine hydroxylase and COMT in this pathway .
Transport and Distribution
L-DOPA-2,5,6-d3 is transported and distributed within cells and tissues . It can cross the blood-brain barrier, which allows it to have effects on the nervous system .
Subcellular Localization
The subcellular localization of L-DOPA-2,5,6-d3 and its effects on its activity or function are significant. As a precursor to dopamine, it is found in areas of the cell where dopamine is produced and used .
属性
IUPAC Name |
(2S)-2-amino-3-(2,3,6-trideuterio-4,5-dihydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c10-6(9(13)14)3-5-1-2-7(11)8(12)4-5/h1-2,4,6,11-12H,3,10H2,(H,13,14)/t6-/m0/s1/i1D,2D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDRDQBEARUVNC-UOCCHMHCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C[C@@H](C(=O)O)N)[2H])O)O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20425998 | |
| Record name | 3-Hydroxy-L-(2,5,6-~2~H_3_)tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20425998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53587-29-4 | |
| Record name | 3-Hydroxy-L-(2,5,6-~2~H_3_)tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20425998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Dopa-ring-d3, | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





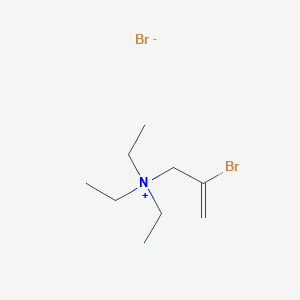
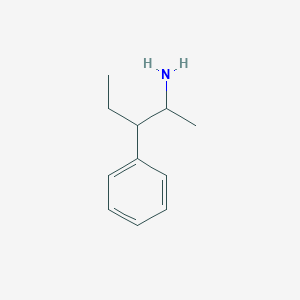
![1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2-prop-1-en-2-ylheptanoate](/img/structure/B20913.png)
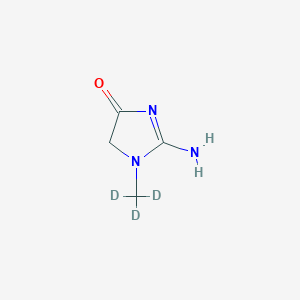
![2-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline](/img/structure/B20918.png)
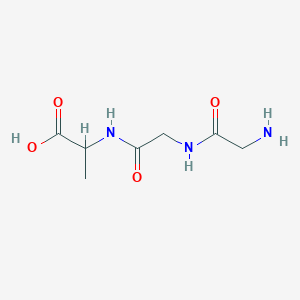
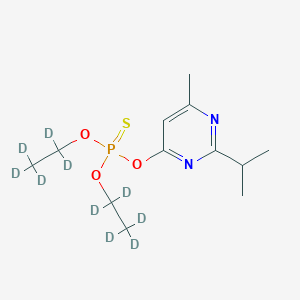

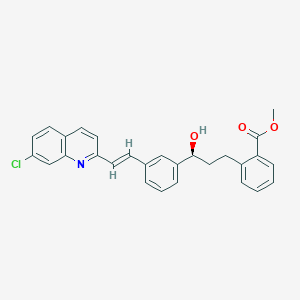
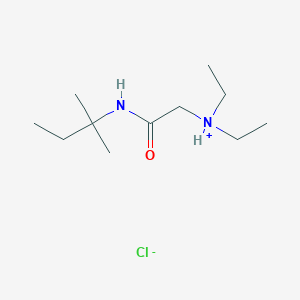
![3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine](/img/structure/B20946.png)
